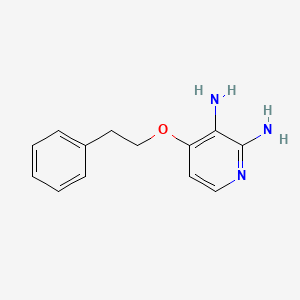
4-Phenethoxypyridine-2,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Phenethoxypyridine-2,3-diamine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of two amino groups at the 2 and 3 positions and a phenylethoxy group at the 4 position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenethoxypyridine-2,3-diamine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2,3-dinitropyridine with phenylethanol, followed by reduction of the nitro groups to amino groups. The reaction typically involves the use of palladium on carbon as a catalyst and hydrogen gas for the reduction step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The process generally includes the dissolution of 2,3-dinitropyridine in an organic solvent, followed by the addition of phenylethanol and a hydrogenation catalyst .
化学反応の分析
Types of Reactions
4-Phenethoxypyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under specific conditions.
Reduction: The nitro groups can be reduced back to amino groups using hydrogenation.
Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups results in the formation of nitro derivatives, while reduction leads to the regeneration of the amino groups .
科学的研究の応用
4-Phenethoxypyridine-2,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and coatings
作用機序
The mechanism of action of 4-Phenethoxypyridine-2,3-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The phenylethoxy group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes. The exact pathways and molecular targets are still under investigation .
類似化合物との比較
Similar Compounds
2,3-Diaminopyridine: Lacks the phenylethoxy group, making it less lipophilic.
2,3-Diamino-4-methoxypyridine: Contains a methoxy group instead of a phenylethoxy group, which may alter its reactivity and biological activity.
2,3-Diamino-4-ethoxypyridine: Similar structure but with an ethoxy group, potentially affecting its solubility and interaction with biological targets
Uniqueness
4-Phenethoxypyridine-2,3-diamine is unique due to the presence of the phenylethoxy group, which can significantly influence its chemical properties and biological activity. This structural feature may enhance its potential as a pharmaceutical intermediate and its application in material science .
特性
分子式 |
C13H15N3O |
|---|---|
分子量 |
229.28 g/mol |
IUPAC名 |
4-(2-phenylethoxy)pyridine-2,3-diamine |
InChI |
InChI=1S/C13H15N3O/c14-12-11(6-8-16-13(12)15)17-9-7-10-4-2-1-3-5-10/h1-6,8H,7,9,14H2,(H2,15,16) |
InChIキー |
JHSOQLLEIMNDLK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCOC2=C(C(=NC=C2)N)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














